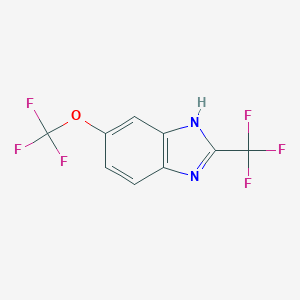

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzimidazole core. The incorporation of fluorine atoms in its structure significantly enhances its chemical stability, lipophilicity, and metabolic stability, making it a valuable compound in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzimidazole derivatives using trifluoromethylating agents such as Togni’s reagent . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

Substitution: The trifluoromethyl and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Applications De Recherche Scientifique

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance binding affinity to target proteins, leading to modulation of their activity. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its specific structure and functional groups .

Comparaison Avec Des Composés Similaires

Trifluoromethylbenzimidazole: Similar in structure but lacks the trifluoromethoxy group.

Trifluoromethoxybenzimidazole: Similar in structure but lacks the trifluoromethyl group.

Trifluoromethylated heterocycles: Compounds with trifluoromethyl groups attached to various heterocyclic cores.

Uniqueness: 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the simultaneous presence of both trifluoromethyl and trifluoromethoxy groups, which confer enhanced chemical stability, lipophilicity, and metabolic stability. This dual functionality makes it a versatile compound with broad applications in various scientific fields .

Activité Biologique

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H6F6N2O

- Molecular Weight : 292.16 g/mol

- CAS Number : [Not available in current sources]

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl and trifluoromethoxy groups onto the benzimidazole scaffold. The general synthetic route includes:

- Formation of the benzimidazole core via condensation reactions.

- Introduction of the trifluoromethyl group using electrophilic fluorination techniques.

- Addition of the trifluoromethoxy group through nucleophilic substitution or similar methodologies.

Antiprotozoal Activity

Research has demonstrated that derivatives of benzimidazole, including those with trifluoromethyl substitutions, exhibit potent antiprotozoal activity. A study highlighted that a related compound, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, was found to be 14 times more effective than albendazole against Trichomonas vaginalis with an IC50 value significantly lower than 1 µM . This suggests that the trifluoromethyl and trifluoromethoxy groups enhance biological activity.

| Compound | Target Organism | IC50 (µM) | Relative Activity |

|---|---|---|---|

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Trichomonas vaginalis | <0.1 | 14x more active than albendazole |

| This compound | Giardia intestinalis | <1 | Potent |

The mechanism of action for benzimidazole derivatives generally involves inhibition of microtubule formation by binding to β-tubulin, disrupting cellular processes necessary for protozoal survival and replication . The presence of fluorinated groups is believed to enhance binding affinity and specificity towards target sites.

Study on Antiparasitic Efficacy

In a comparative study involving various benzimidazole derivatives, it was found that those with trifluoroalkyl substitutions exhibited improved activity against both Giardia intestinalis and Trichomonas vaginalis. The study emphasized structure-activity relationships (SAR) indicating that increased electronegativity from fluorine atoms contributes to enhanced potency .

Clinical Implications

The potential for these compounds extends beyond antiparasitic applications; they may also serve as leads in developing treatments for other diseases where protozoal infections play a role. For instance, their activity against malaria-causing Plasmodium falciparum has been noted, suggesting broader therapeutic applications .

Propriétés

IUPAC Name |

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZKRKIAKDGVOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.